molecular formula C13H15NO3 B8160474 1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone

1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone

Cat. No.: B8160474
M. Wt: 233.26 g/mol
InChI Key: PYOGUEHCOCQPQJ-UHFFFAOYSA-N
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Description

1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone typically involves the reaction of 3-methoxyazetidine with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-(3-Methoxyazetidine-1-carbonyl)phenyl)ethanone can be compared with other azetidine derivatives, such as:

    1-(3-Azetidinyl)ethanone: Similar in structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(Azetidin-1-yl)phenylmethanone: Another related compound with different substitution patterns on the azetidine ring, leading to variations in chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methoxyazetidine-1-carbonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)10-4-3-5-11(6-10)13(16)14-7-12(8-14)17-2/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOGUEHCOCQPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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